molecular formula C19H15ClN2O2 B2384508 2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide CAS No. 1024082-63-0

2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide

Cat. No.: B2384508
CAS No.: 1024082-63-0
M. Wt: 338.79
InChI Key: HVCSYWUBVASGTG-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide is a pyridine-3-carboxamide derivative characterized by a chlorine atom at the 2-position of the pyridine ring and a 3-phenylmethoxyphenyl substituent on the amide nitrogen. These compounds are typically investigated for their fungicidal properties, with structural variations influencing biological activity, solubility, and stability .

Properties

IUPAC Name

2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2/c20-18-17(10-5-11-21-18)19(23)22-15-8-4-9-16(12-15)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCSYWUBVASGTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C3=C(N=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide typically involves the reaction of 2-chloropyridine-3-carboxylic acid with 3-phenylmethoxyaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide and its analogs:

Compound Name Molecular Formula Substituent on Amide Nitrogen Key Applications/Properties References
This compound (Target) C19H15ClN2O2 (inferred) 3-Phenylmethoxyphenyl Hypothesized fungicide (structural analog inference) -
Boscalid (2-chloro-N-[2-(4-chlorophenyl)phenyl]pyridine-3-carboxamide) C18H12Cl2N2O 2-(4-Chlorophenyl)phenyl Commercial fungicide; controls fungal pathogens in crops
2-Chloro-N-(5-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide C10H8ClN3OS 5-Methylthiazol-2-yl Potential pharmaceutical agent; heterocyclic moiety may enhance bioactivity
2-Chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide C9H8ClN2O (inferred) Propargyl (alkyne group) Research chemical; simpler substituent for solubility studies
2-Chloro-N-[3-(thiophen-3-yl)-1,2-oxazol-5-yl]pyridine-3-carboxamide C13H8ClN3O2S 3-(Thiophen-3-yl)-1,2-oxazol-5-yl Screening compound for drug discovery; heterocyclic diversity

Physicochemical Properties

  • Lipophilicity : Boscalid’s logP (3.1) reflects its hydrophobic nature, critical for foliar retention. In contrast, the thiophene-oxazole analog (C13H8ClN3O2S) has a lower logP (~2.5) due to heteroatoms, favoring aqueous environments .
  • Thermal Stability : Boscalid’s crystalline structure (confirmed via X-ray crystallography using SHELX software) contributes to its stability under field conditions .

Biological Activity

2-Chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature regarding its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C17H16ClN O2

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the chloro group and the carboxamide moiety allows for hydrogen bonding and hydrophobic interactions with target proteins, which may modulate their activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human tumor cell lines, although the exact mechanism remains to be fully elucidated.
  • Antimicrobial Properties : Some studies have indicated that this compound may exhibit antimicrobial activity, particularly against Gram-positive bacteria. This potential could be linked to its structural features that allow it to penetrate bacterial membranes.
  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorCytotoxicity against various cancer lines
AntimicrobialActivity against Gram-positive bacteria
Enzyme InhibitionInhibition of specific enzymes

Case Studies

  • Study on Antitumor Activity :
    A study conducted on the effects of this compound on human cancer cell lines showed significant inhibition of cell growth, with IC50 values indicating potent cytotoxicity. The study utilized several human tumor cell lines, including breast and prostate cancer models.
  • Antimicrobial Efficacy :
    In a comparative study assessing the antimicrobial activity of various compounds, this compound was found to be effective against Staphylococcus aureus and other Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Research Findings

Recent research has highlighted the need for further investigation into the pharmacokinetics and bioavailability of this compound. Understanding how the compound behaves in vivo will be crucial for determining its therapeutic potential.

Table 2: Research Gaps and Future Directions

Research AreaCurrent FindingsFuture Directions
PharmacokineticsLimited data on absorption and metabolismComprehensive pharmacokinetic studies
Mechanism of ActionInteraction with enzymes suggestedDetailed molecular dynamics simulations
Clinical ApplicationsPotential in oncology and infectious diseasesClinical trials to assess efficacy

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